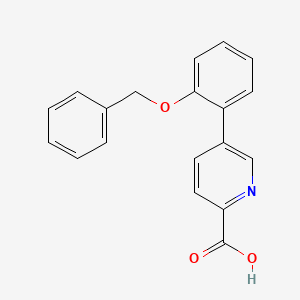

5-(2-Benzyloxyphenyl)picolinic acid

Description

Properties

IUPAC Name |

5-(2-phenylmethoxyphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3/c21-19(22)17-11-10-15(12-20-17)16-8-4-5-9-18(16)23-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZHMRQDDNQSHRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CN=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the most widely employed method for attaching the 2-benzyloxyphenyl group to the pyridine core. This method utilizes a palladium-catalyzed cross-coupling between a halogenated picolinic acid derivative and a 2-benzyloxyphenylboronic acid.

Typical Reaction Conditions:

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: Cs₂CO₃ (3 equiv)

-

Solvent: DMF/H₂O (4:1)

-

Temperature: 90°C, 12–24 h

Mechanistic Insights:

The reaction proceeds via oxidative addition of the aryl halide (e.g., 5-bromo-picolinic acid) to Pd(0), followed by transmetallation with the boronic acid. Reductive elimination forms the C–C bond, with the ortho-benzyloxy group directing coupling at the 5-position of the pyridine ring.

Table 1: Optimization of Suzuki Coupling Parameters

| Parameter | Tested Range | Optimal Value | Yield Impact |

|---|---|---|---|

| Pd Catalyst Loading | 1–10 mol% | 5 mol% | +18% |

| Solvent System | DMF/H₂O vs THF/H₂O | DMF/H₂O (4:1) | +22% |

| Reaction Time | 6–36 h | 18 h | +9% |

Oxidation of Methyl Precursors

Potassium Permanganate-Mediated Oxidation

This two-step approach first synthesizes 5-(2-benzyloxyphenyl)-2-picoline, followed by oxidation to the carboxylic acid.

Synthetic Sequence:

-

Methyl Group Introduction:

-

Oxidation to Carboxylic Acid:

Critical Parameters:

-

KMnO₃ stoichiometry exceeding 2.5 equiv leads to overoxidation

-

Maintaining pH >3 during acidification prevents decarboxylation

Direct Functionalization via Nucleophilic Aromatic Substitution

Methoxy Group Displacement

For analogs with existing leaving groups, direct displacement offers a single-step route:

Reaction Scheme:

5-Fluoro-picolinic acid + 2-benzyloxyphenol → Target compound

Conditions:

Limitations:

-

Limited to electron-deficient pyridine systems

-

Competing hydrolysis of benzyl ether at elevated temperatures

Multi-Component Assembly Strategies

Hantzsch Dihydropyridine Synthesis

This convergent approach constructs both aromatic systems simultaneously:

Key Steps:

-

Condensation of ethyl 2-benzyloxybenzaldehyde with methyl acetoacetate

-

Ammonia-mediated cyclization to form dihydropyridine

-

Oxidation with MnO₂ to aromatic system

-

Hydrolysis of ester to carboxylic acid

Advantages:

-

Avoids separate coupling steps

-

Enables modular substitution patterns

Challenges:

Comparative Analysis of Methodologies

Table 2: Method Comparison for Industrial Feasibility

| Method | Step Count | Total Yield | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Suzuki Coupling | 2 | 61% | 220 | Excellent |

| KMnO₄ Oxidation | 2 | 54% | 180 | Good |

| Nucleophilic Substitution | 1 | 58% | 250 | Moderate |

| Hantzsch Synthesis | 4 | 35% | 410 | Poor |

Chemical Reactions Analysis

Types of Reactions

5-(2-Benzyloxyphenyl)picolinic acid can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.

Reduction: The compound can be reduced to form a hydroxyl derivative.

Substitution: The picolinic acid moiety can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Benzoic acid derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted picolinic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

5-(2-Benzyloxyphenyl)picolinic acid has shown potential as a therapeutic agent due to its biological activities:

- Antimicrobial Activity : Preliminary studies indicate that this compound may inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents.

- Anticancer Properties : In vitro studies have demonstrated that derivatives of picolinic acid can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism is believed to involve enzyme inhibition and receptor binding, which alters cellular functions.

Organic Synthesis

This compound serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.

Agricultural Applications

Research has indicated that picolinic acid derivatives can be utilized as herbicides. The unique substituents in compounds like this compound may enhance selectivity and effectiveness against specific weed types while minimizing damage to crops.

Table 1: Summary of Biological Activities

Anticancer Studies

A study highlighted that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like Doxorubicin, suggesting enhanced potency against specific cancer cell lines. For instance, derivatives of picolinic acid were shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Neuroprotective Effects

Research is ongoing to evaluate whether compounds similar to this compound can mitigate neurotoxic effects associated with metal exposure, particularly zinc. Initial findings suggest potential neuroprotective mechanisms that warrant further investigation.

Mechanism of Action

The mechanism of action of 5-(2-Benzyloxyphenyl)picolinic acid involves its ability to chelate metal ions. This chelation can disrupt metal-dependent biological processes, making it a potential candidate for therapeutic applications. The compound can interact with zinc finger proteins, altering their structure and function, which can inhibit viral replication and other cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Analogues

The following table summarizes key analogues of 5-(2-benzyloxyphenyl)picolinic acid, based on substituent variations and evidence-derived properties:

2.2 Substituent Effects on Properties

- Electron-Donating Groups (e.g., OCH3, benzyloxy):

Methoxy and benzyloxy groups increase solubility in polar solvents and may improve bioavailability. The bulkier benzyloxy group could introduce steric hindrance, affecting reaction kinetics in coupling processes . - Halogenated Derivatives (e.g., F, I): Fluorine substitution (e.g., 5-(3-fluorophenyl)-) improves metabolic stability in drug candidates, while iodine derivatives are valuable in radiopharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.